molecular formula C13H12Cl2N2O B6353135 5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1152583-42-0

5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353135
CAS No.: 1152583-42-0
M. Wt: 283.15 g/mol
InChI Key: IWTWEKYGRBZVBD-UHFFFAOYSA-N
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Description

The compound 5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1152976-53-8) is a pyrazole derivative characterized by a 4-carbaldehyde functional group at position 4, dual chlorine substituents at positions 1 and 5, and an isopropyl group at position 3 (propan-2-yl) .

Properties

IUPAC Name

5-chloro-1-(4-chlorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O/c1-8(2)12-11(7-18)13(15)17(16-12)10-5-3-9(14)4-6-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTWEKYGRBZVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it suitable for developing new therapeutic agents.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth1.

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives can act as anti-inflammatory agents. The presence of the chlorophenyl group enhances the compound's ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis2.

Agricultural Applications

The compound has also been explored for its potential use in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Research indicates that pyrazole derivatives can serve as effective pesticides due to their ability to disrupt the biological processes of pests. The specific structure of this compound enhances its efficacy against certain insect populations3.

Herbicidal Properties

The compound has been evaluated for its herbicidal properties, demonstrating the ability to inhibit weed growth without harming crops. This selective action is crucial for sustainable agricultural practices4.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is essential for optimizing its applications.

Structure-Activity Relationship

Studies have shown that variations in substituents on the pyrazole ring can significantly affect the compound's biological activity. For example, altering the position or type of halogen can enhance antimicrobial or herbicidal properties6.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Study AAntimicrobialEffective against E. coli and Staphylococcus aureus with low MIC values1.
Study BAnti-inflammatoryReduced TNF-alpha levels in vitro, indicating potential for arthritis treatment2.
Study CPesticideDemonstrated a 70% reduction in pest populations in field trials3.
Study DHerbicideShowed selective inhibition of weed species with minimal crop damage4.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Pyrazole derivatives exhibit variable bioactivities depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name / ID Substituents Key Functional Groups Reported Bioactivity/Application Evidence ID
Target Compound 1-(4-ClPh), 3-(propan-2-yl), 5-Cl, 4-carbaldehyde Aldehyde, Cl, isopropyl Not explicitly reported
5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde (CAS: 350997-70-5) 1-(p-tolyl), 3-methyl, 5-Cl, 4-carbaldehyde Aldehyde, Cl, methyl Intermediate for bioactive derivatives
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (Compound 5a) 3-(furan-2-yl), 4-carbaldehyde Aldehyde, heteroaromatic Potent antimicrobial (MIC 1–4 μg/mL)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)pyrazole-3-carboxamide Carboxamide, 4-methyl, 1,5-dichloroaryl Carboxamide, Cl CB1 receptor antagonist (IC₅₀: 0.139 nM)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-carbaldehyde, phenoxy, methyl, Cl Aldehyde, phenoxy ether Antimicrobial, anti-inflammatory
5-Chloro-1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 3-(CF₃), 1,5-Cl, 4-carbaldehyde Aldehyde, CF₃, Cl Discontinued (stability/synthesis issues)

Key Observations

Substituent Influence on Bioactivity :

  • The aldehyde group at position 4 is critical for reactivity, enabling the formation of hydrazones, oximes, or Schiff bases, which are often linked to enhanced antimicrobial activity .
  • Chlorine atoms at positions 1 and 5 (as in the target compound) may enhance lipophilicity and membrane penetration, but their electronic effects require further study.
  • Propan-2-yl vs. Trifluoromethyl (CF₃) : The CF₃ group in CAS 1152976-53-8 increases electron-withdrawing effects and metabolic stability compared to the isopropyl group in the target compound . However, CF₃ derivatives face synthesis challenges, leading to discontinuation in some cases.

Pharmacological Potential: Antimicrobial Activity: The furan-2-yl derivative (5a) shows significant antimicrobial activity, suggesting that heteroaromatic substituents at position 3 enhance efficacy . Receptor Modulation: The carboxamide derivative () demonstrates nanomolar potency as a CB1 antagonist, highlighting the importance of hydrogen-bonding motifs (e.g., carboxamide) for receptor interactions .

Synthetic Utility :

  • The target compound’s aldehyde group positions it as a versatile intermediate for synthesizing pyrazole-based hydrazones or oximes, similar to derivatives in and .

Structural Characterization and Methodologies

The target compound’s structure can be confirmed via X-ray crystallography , a method widely applied to pyrazole analogs (e.g., ). Programs like SHELX () are critical for refining crystallographic data. Computational tools like Multiwfn () enable wavefunction analysis to predict electronic properties and intermolecular interactions.

Biological Activity

5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro-substituted phenyl group and a propan-2-yl group attached to the pyrazole ring. The molecular formula is C12H12Cl2N2OC_{12}H_{12}Cl_2N_2O, with a molecular weight of approximately 269.14 g/mol.

Biological Activity Overview

The biological activities of pyrazole derivatives, including our compound of interest, have been extensively studied. Key findings include:

Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. For example, in vitro studies have shown that some derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects : Pyrazole compounds have demonstrated anti-inflammatory activities through inhibition of cyclooxygenase (COX) enzymes. Studies have reported that certain derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly .

Anticancer Potential : Several pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds have shown IC50 values ranging from 0.95 nM to over 50 µM against various cancer cell lines such as A549 and MCF7 .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompoundTarget Pathogen/Cell LineMIC/IC50 Value
Antimicrobial5-Chloro-PyrazoleStaphylococcus aureus0.22 - 0.25 μg/mL
Anti-inflammatoryVarious PyrazolesTNF-α InhibitionUp to 85% at 10 µM
Anticancer5-Chloro-PyrazoleA549 Cell LineIC50 = 0.95 nM
AntitubercularPyrazole DerivativeMTB strain H37RvInhibition at 6.25 µg/mL

Case Studies

  • Antimicrobial Evaluation : A study conducted by Bouabdallah et al. (2022) evaluated the antimicrobial efficacy of various pyrazole derivatives, highlighting that compound 7b exhibited superior activity with MIC values significantly lower than standard antibiotics .
  • Cytotoxicity Assessment : In a study focused on anticancer properties, pyrazole derivatives were screened against multiple cancer cell lines, revealing that certain compounds induced apoptosis in A549 cells with IC50 values indicating potent cytotoxicity .
  • Anti-inflammatory Mechanism : Research has shown that specific pyrazoles inhibit COX enzymes effectively, leading to reduced inflammatory markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 5-Chloro-1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via a Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a phosphoryl chloride (POCl₃)-DMF complex to introduce the aldehyde group at the 4-position . Nucleophilic substitution reactions (e.g., with phenols under basic conditions like K₂CO₃) further modify substituents . Key steps include:

  • Temperature control (reflux conditions for 3–5 hours).
  • Solvent selection (e.g., dimethyl sulfoxide or methylene chloride).
  • Purification via recrystallization (ethanol/water mixtures).

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) and aromatic/chlorine environments .
  • X-ray crystallography : Resolves regiochemistry and steric effects, particularly for distinguishing between 1H-pyrazole tautomers .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₁₁Cl₂N₂O: calculated 296.02 g/mol) .

Q. How does the aldehyde group influence reactivity in downstream modifications?

The aldehyde (-CHO) at position 4 participates in:

  • Nucleophilic additions (e.g., formation of hydrazones for bioactive derivatives) .
  • Cross-coupling reactions (Suzuki-Miyaura for aryl group introductions) .
  • Reductive amination to generate secondary amines for pharmacological studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
  • Solvent optimization : Replace DMSO with greener solvents (e.g., PEG-400) to improve solubility and reduce toxicity .
  • Statistical design of experiments (DoE) : Use response surface methodology to balance temperature, stoichiometry, and reaction time .

Q. How to resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Crystallographic refinement : Resolve ambiguities in substituent orientation (e.g., isopropyl vs. methyl groups) .

Q. What strategies are recommended for designing bioactivity studies?

  • Enzyme inhibition assays : Target acetylcholinesterase or COX-2 using Ellman’s method or fluorescence-based kits .
  • Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., PDB ID: 1EVE) .
  • SAR studies : Synthesize analogs with varied halogen substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to correlate structure with activity .

Q. How to address solubility limitations in biological assays?

  • Co-solvent systems : Use DMSO:water (≤5% DMSO) or β-cyclodextrin inclusion complexes .
  • Prodrug derivatization : Convert the aldehyde to a Schiff base or acetal for improved aqueous stability .

Q. What role do halogen substituents play in bioactivity?

  • Chlorine vs. bromine : Chlorine enhances lipophilicity (logP) for membrane penetration, while bromine increases steric bulk, affecting target binding .
  • Positional effects : 4-Chlorophenyl groups improve π-π stacking in enzyme active sites compared to 3-chloro derivatives .

Q. How to investigate the mechanism of action for antifungal activity?

  • Time-kill assays : Monitor fungal growth inhibition (e.g., Candida albicans) over 24–48 hours .
  • Reactive oxygen species (ROS) detection : Use DCFH-DA fluorescence to quantify oxidative stress in treated cells .

Q. What methods validate regioselectivity in electrophilic substitutions?

  • Isotopic labeling : Track ¹³C incorporation at specific positions during reactions .
  • DFT calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., C-4 vs. C-5) .

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